

Chemical structure and characteristics of the Cy3.5 fluorophore.

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An In-Depth Technical Guide to the **Cy3.5** Fluorophore For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 3.5 (**Cy3.5**) is a synthetic fluorescent dye belonging to the cyanine family, a group of molecules characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1] These dyes are workhorses in biological research and diagnostics due to their high molar extinction coefficients, good fluorescence quantum yields, and spectrally tunable properties.[1][2] **Cy3.5** is distinguished from its parent compound, Cy3, by the presence of a benzoindole group instead of an indolenine group, which shifts its absorption and emission spectra to longer wavelengths.[3] This orange-red fluorophore is a valuable tool for labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for applications such as fluorescence microscopy, flow cytometry, and FRET-based assays.[2][4]

Chemical Structure and Core Characteristics

The fundamental structure of a cyanine dye consists of a polymethine bridge of alternating single and double carbon bonds, which forms the conjugated π -electron system responsible for its photophysical properties.[1] The length of this chain and the nature of the heterocyclic groups at its ends determine the dye's specific absorption and emission wavelengths.[1]



Cy3.5 is a pentamethine cyanine dye. Its structure is similar to Cy3, but the additional benzene ring in its benzoindole heterocycles results in a red-shift of its spectral properties.[3] For practical laboratory use, the core **Cy3.5** structure is functionalized with reactive groups to enable covalent attachment to biomolecules. Common reactive forms include:

- N-Hydroxysuccinimide (NHS) Ester: Reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[2][6]
- Maleimide: Reacts with free sulfhydryl groups (e.g., cysteine residues on proteins) to form stable thioether bonds.[7]
- Carboxylic Acid: Can be coupled to primary amines using carbodiimide chemistry.

This versatility allows for targeted labeling of specific functional groups on diverse biological targets.

Photophysical and Chemical Properties

The quantitative characteristics of **Cy3.5** make it a robust choice for various fluorescence-based applications. The key properties are summarized below.

Parameter	Value	Reference
Excitation Maximum (λex)	~591 nm	[2]
Emission Maximum (λem)	~604 nm	[2]
Molar Extinction Coefficient (ε)	~116,000 L·mol ⁻¹ ·cm ⁻¹	[2][8]
Fluorescence Quantum Yield (Φ)	~0.35	[2][8]
Molecular Weight (NHS Ester Chloride)	690.27 g/mol	[9]
Solubility	Soluble in organic solvents (DMF, DMSO)	[8]



Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.[10][11]

Experimental Protocols and Workflows

Detailed and validated protocols are critical for achieving reliable and reproducible results. The following sections provide methodologies for common applications of **Cy3.5**.

Protocol: Covalent Labeling of Antibodies with Cy3.5 NHS Ester

This protocol details the covalent attachment of an amine-reactive Cy3.5 NHS ester to an antibody. The primary targets for this reaction are the ϵ -amino groups of lysine residues.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS)
- Cy3.5 NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
- Gel filtration or desalting column (e.g., Sephadex G-25)
- Reaction tubes
- Phosphate-Buffered Saline (PBS)

Methodology:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.[2]
 - Adjust the antibody concentration to 1-10 mg/mL.[12][13]



Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M. This
raises the pH to ~8.3, which is optimal for the labeling of primary amines.[2][12]

Dye Preparation:

 Immediately before use, dissolve the Cy3.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution of 10 mg/mL.[2]

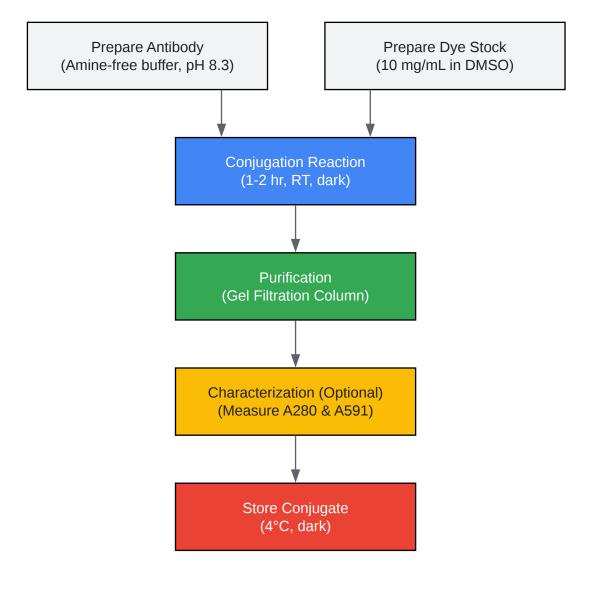
· Conjugation Reaction:

- Slowly add a calculated amount of the dissolved dye to the antibody solution while gently vortexing.[2]
- The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[2][13]
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted, unconjugated dye using a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]
 - Collect the fractions. The first colored fraction to elute is typically the conjugated antibody.
 [2]
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~591 nm (for Cy3.5).[2]
 - Use the molar extinction coefficients of the protein and the dye to calculate the DOL (the average number of dye molecules per antibody).

Storage:

 Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.[2]





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Workflow for Antibody Conjugation with Cy3.5 NHS Ester.

Protocol: Indirect Immunofluorescence Staining of Fixed Cells

This protocol provides a general procedure for using a **Cy3.5**-conjugated secondary antibody to visualize a target protein in fixed and permeabilized cells.

Materials:

- · Cultured cells on coverslips or chamber slides
- Phosphate-Buffered Saline (PBS)



- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody specific to the target protein
- **Cy3.5**-conjugated secondary antibody
- Antifade mounting medium
- Fluorescence microscope with appropriate filters for Cy3.5 (Ex: ~580 nm, Em: ~600 nm)[12]

Methodology:

- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Fixation:
 - Gently wash the cells two to three times with PBS.
 - Fix the cells by incubating with Fixation Buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
- Permeabilization (for intracellular targets):
 - Wash the cells three times with PBS.
 - If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
- Blocking:
 - Wash the cells three times with PBS.

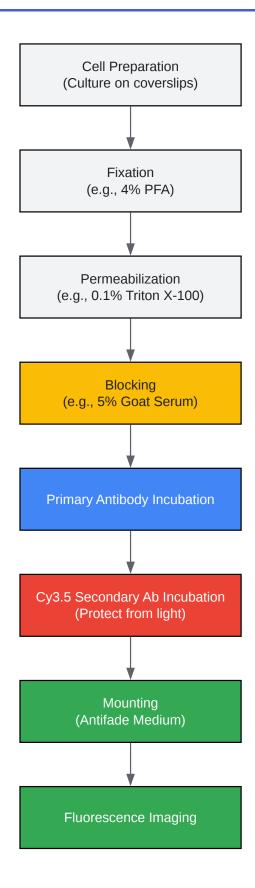
Foundational & Exploratory





- Block non-specific antibody binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature.[13]
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[13]
- · Secondary Antibody Incubation:
 - Wash the cells three times with PBS.
 - Dilute the Cy3.5-conjugated secondary antibody in Blocking Buffer.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature,
 protected from light.[13]
- · Mounting and Imaging:
 - Wash the cells three times with PBS, with a final rinse in deionized water.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[13]
 - Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Cy3.5. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[12]





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Workflow for Indirect Immunofluorescence Staining.



Protocol: Cell Staining for Flow Cytometry

This protocol describes the use of a directly conjugated **Cy3.5** antibody for staining suspended cells for flow cytometry analysis.

Materials:

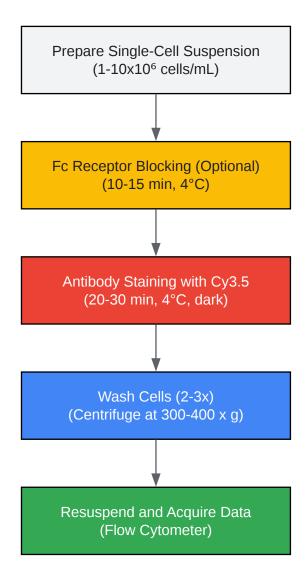
- Suspended cells (e.g., from cell culture or tissue dissociation)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fc Receptor Blocking solution (optional but recommended)
- Cy3.5-conjugated primary antibody
- Flow cytometer with appropriate laser and filter configuration

Methodology:

- · Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1x10⁶ to 1x10⁷ cells/mL in cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional):
 - To reduce non-specific antibody binding to Fc receptors (common on monocytes and macrophages), incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[2]
- Antibody Staining:
 - Add the predetermined optimal concentration of the Cy3.5-conjugated antibody to the cell suspension.[2]
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:



- Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x
 g for 5 minutes at 4°C.[2]
- Carefully decant the supernatant.
- Repeat the wash step one or two more times.
- Data Acquisition:
 - Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
 - Analyze the cells on a flow cytometer using the proper laser for excitation and filter for emission of Cy3.5.





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Workflow for Cell Staining for Flow Cytometry.

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